molecular formula C17H26N2O4 B2568609 Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate CAS No. 2361671-24-9

Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate

Cat. No. B2568609
CAS RN: 2361671-24-9
M. Wt: 322.405
InChI Key: JGXIPZYOHLJWGG-UHFFFAOYSA-N
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Description

Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

EPCC exerts its biological effects through the inhibition of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and nicotinic acetylcholine receptors (nAChRs). This inhibition leads to a reduction in inflammation, oxidative stress, and neuronal damage, resulting in its neuroprotective effects.
Biochemical and Physiological Effects:
EPCC has been shown to exhibit significant biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and neuronal damage. It has also been shown to improve cognitive function and memory retention in animal models, making it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPCC in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using EPCC is its relatively high cost, which may limit its use in some research laboratories.

Future Directions

There are several future directions for research on EPCC, including the development of new drugs for the treatment of neurodegenerative diseases, the investigation of its potential applications in cancer therapy, and the exploration of its effects on other physiological systems in the body. Additionally, further studies are needed to elucidate the precise mechanism of action of EPCC and to optimize its synthesis method to reduce its cost and increase its accessibility for research laboratories.
Conclusion:
In conclusion, EPCC is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EPCC is needed to fully realize its potential for the development of new drugs and therapies.

Synthesis Methods

EPCC can be synthesized through a multi-step process involving the reaction of piperidine-4-carboxylic acid, ethyl 2-oxo-4-phenylbutanoate, and acetic anhydride in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure EPCC. This synthesis method has been widely used in research laboratories to produce EPCC for various applications.

Scientific Research Applications

EPCC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-3-15(20)18-11-8-13(9-12-18)16(21)19-10-6-5-7-14(19)17(22)23-4-2/h3,13-14H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXIPZYOHLJWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-2-carboxylate

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